N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Introduction of the Chlorobenzyl Group: This step involves the substitution reaction where the chlorobenzyl group is introduced to the oxadiazole ring.
Formation of the Carboxamide Group: The final step involves the amidation reaction to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorobenzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide: This compound has a similar structure but with a different position of the chlorine atom on the benzyl group.
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-bromobenzyl)-1,3,4-oxadiazole-2-carboxamide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-thiadiazole-2-carboxamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C18H14ClN3O4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O4/c19-13-3-1-2-11(6-13)8-16-21-22-18(26-16)17(23)20-9-12-4-5-14-15(7-12)25-10-24-14/h1-7H,8-10H2,(H,20,23) |
InChI Key |
FIHKQXHUWRYGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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